Carveol

Catalog No.
S585742
CAS No.
99-48-9
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carveol

CAS Number

99-48-9

Product Name

Carveol

IUPAC Name

2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3

InChI Key

BAVONGHXFVOKBV-UHFFFAOYSA-N

SMILES

CC1=CCC(CC1O)C(=C)C

Solubility

Insoluble (NTP, 1992)
soluble in alcohol
1 ml in 1 ml 95% alcohol (in ethanol)

Synonyms

2-Methyl-5-(1-methylethenyl)-2-cyclohexen-1-ol; p-Mentha-6,8-dien-2-ol; -Methyl-5-(1-methylethenyl)-2-cyclohexen-1-ol; 2-Methyl-5-isopropenyl-2-cyclohexen-1-ol; 5-Isopropenyl-2-methyl-2-cyclohexen-1-ol; 5-Isopropenyl-2-methylcyclohex-2-enol; NSC 6831

Canonical SMILES

CC1=CCC(CC1O)C(=C)C
Carveol is a natural terpene alcohol that is obtained from various plant sources, including cumin, spearmint, and caraway. It has been widely used in traditional medicine due to its therapeutic properties. Carveol has also emerged as a promising compound in various fields of research, including drug discovery, cosmetics, and food industries. In this paper, we will provide an overview of carveol, covering its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
Carveol is a natural terpene alcohol with the molecular formula C10H16O. It has two isomeric forms, namely, R-carveol and S-carveol. R-carveol is the most common isomer and is found in essential oils of spearmint, caraway, and cumin. S-carveol is found in oils of Mentha spicata and is obtained through chemical conversion of R-carveol. Carveol has a characteristic minty odor and is widely used as a flavoring and fragrance agent in the food and cosmetic industries. It is also used in traditional medicine for various ailments, including digestive disorders, respiratory infections, and pain relief.
Carveol is a colorless to pale yellow liquid with a boiling point of 226-227°C. It has a density of 0.92 g/cm3 and a refractive index of 1.469-1.472. Carveol is sparingly soluble in water but soluble in organic solvents such as ethanol and ether. The stereochemistry of carveol is crucial for its biological activity, and the two isomers exhibit different properties.
Carveol can be obtained through various methods, including extraction from plant sources, chemical conversion from other terpenoids, and microbial transformation. The most common method of synthesis involves the reduction of carvone, which is obtained from essential oils of caraway or spearmint. The reduction of carvone leads to the formation of R-carveol, which can be further converted to S-carveol through chemical reactions or microbial transformations.
The characterization of carveol is usually performed using various analytical techniques such as gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. These techniques allow for the determination of purity, stereochemistry, and chemical composition of carveol.
are essential for determining the purity, composition, and stereochemistry of carveol. GC-MS is commonly used for the quantitative and qualitative analysis of carveol in essential oils or other natural sources. NMR spectroscopy is used to determine the stereochemistry of carveol and its derivatives. IR spectroscopy is used to identify the functional groups present in carveol and its derivatives.
Carveol has been found to exhibit various biological activities, including antimicrobial, anti-inflammatory, antioxidant, analgesic, and antitumor properties. These properties are mainly attributed to its chemical structure and stereochemistry. R-carveol has been found to exhibit stronger biological activity than S-carveol.
Carveol has also been found to interact with various biological targets, including enzymes, receptors, and ion channels. It has been shown to inhibit the activities of enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes. Carveol has also been found to modulate the activities of various receptors and ion channels, including GABA, NMDA, and TRPA1 receptors.
Carveol has been found to be relatively safe and non-toxic in scientific experiments. It has been classified as a Generally Recognized as Safe (GRAS) compound by the US Food and Drug Administration (FDA). However, high doses of carveol may cause mild gastrointestinal effects such as nausea and vomiting.
Carveol has been widely used in scientific experiments, including drug discovery, cosmetics, and food industries. In drug discovery, carveol has been identified as a potential lead compound for the development of novel anti-inflammatory, antimicrobial, and anticancer agents. In the cosmetics industry, carveol is used as a fragrance and flavoring agent in various products such as perfumes, soaps, and lotions. In the food industry, carveol is used as a flavoring agent in various food products such as baked goods, candies, and drinks.
Currently, there is significant interest in carveol due to its therapeutic potential in various fields of research. Several studies have investigated the pharmacological properties of carveol and its derivatives, including anti-inflammatory, antimicrobial, and anticancer activities. The molecular mechanisms underlying the biological activities of carveol are also being investigated.
Carveol has potential implications in various fields of research and industry. In drug discovery, carveol could serve as a lead compound for the development of novel anti-inflammatory, antimicrobial, and anticancer agents. In the food industry, carveol could be used as a natural flavoring agent to enhance the taste and aroma of food products. In the cosmetic industry, carveol could be used as a fragrance and flavoring agent in various products.
Despite the promising biological activities of carveol, there are some limitations that need to be addressed. These include its low solubility in water, which limits its applications in aqueous systems. This limitation could be overcome by developing water-soluble derivatives of carveol.
in carveol research include the synthesis and characterization of novel derivatives with enhanced biological activities and the development of targeted delivery systems for carveol-based drugs. Furthermore, more studies are needed to elucidate the molecular mechanisms underlying the biological activities of carveol and its derivatives. These studies could pave the way for the development of novel therapeutic agents for various diseases.

Physical Description

Carveol is a clear colorless liquid. Insoluble in water.
colourless to pale yellow liquid with a spearminty odou

XLogP3

2.1

Boiling Point

439 to 441 °F at 751 mm Hg (NTP, 1992)
228.0 °C

Density

1.496 (NTP, 1992)
0.947-0.953

LogP

3.12 (LogP)
3.12

Melting Point

208 °F (NTP, 1992)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 233 of 234 companies (only ~ 0.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pictograms

Irritant

Irritant

Other CAS

99-48-9
2102-59-2

Wikipedia

Carveol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-: ACTIVE

Dates

Modify: 2023-08-15

Phosphonate functionalized carbon spheres as Brønsted acid catalysts for the valorization of bio-renewable α-pinene oxide to trans-carveol

Amravati S Singh, Jacky H Advani, Ankush V Biradar
PMID: 32420571   DOI: 10.1039/d0dt00921k

Abstract

Herein, we report a simple route for the synthesis of phosphonate functionalized Brønsted solid acid carbon spheres as heterogeneous catalyst for the valorization of bio-derived α-pinene oxide. The Brønsted acidity was generated via two steps; hydrothermal carbonization of sugar to produce carbon microspheres followed by PCl
treatment to form phosphonate functionalized carbon. The presence of phosphonate was confirmed by CP-MAS
P and
C NMR. In addition, the presence of the P-C, O-P-C and HO-P[double bond, length as m-dash]O bonds of the phosphonate group was confirmed by FT-IR,
P NMR, and XPS. SEM-EDAX analysis revealed the presence of a phosphorus content of ∼1.71 wt% on the surface of the catalyst while elemental mapping showed a uniform dispersion of phosphorus over the carbon spheres. The as-synthesized Brønsted solid acid catalyst was used for the isomerization of α-pinene oxide which gave 100% conversion with 67% trans-carveol selectivity in highly polar basic solvent in 1 h reaction time. Also, the catalyst showed good recyclable activity even after five cycles.


[Qualitative and Quantitative Analysis of Major Constituents of Gland Products in Peltate Glandular Trichomes of Schizonepetae Spica]

Zheng Jiang, Hong Wang, Qi-nan Wu, Wei Yue, Da-wei Wu, Xiu-he Fan
PMID: 30079698   DOI:

Abstract

A method was established for separation, purification, enrichment and enumeration of peltate glandular trichomes from Schizonepetae Spica which combined with qualitative and quantitative analysis of major constituents of its inclusions.
Frozen brush method and sedimentation of water concentration connected to technology of materials affinity were applied to separate and concentrate peltate glandular trichomes respectively, and extracts of inclusions was qualified by GCMS. Microscope enumeration was considered used to quantitatively analyze three monoterperes in single peltate glandular trichome and the calyx of Schizonepetae Spica.
29 chemical compounds were identified from peltate glandular trichomes’ inclusions of Schizonepetae Spica,constituting 97. 45% of the total peak area. 35 characteristic common peaks exceeding 97% of the total peak area was both present in peltate glandular trichomes’ inclusions and essential oils of Schizonepetae Spica. The difference contents of d-limonene, dl-menthone, pulegone, E-carveol acetate, et al between peltate glandular trichomes’ inclusions and essential oils of Schizonepetae Spica were large. The content of d-limonene,dl-menthone, pulgone in a single peltate glandular trichome was 27. 660,24. 334 and 396. 390 ng respectively through the method of microscope enumeration.
The research provides a method of separation, purification enrichment and enumeration of peltate glandular trichomes. The chemical constituent of essential oil which is extracted by water vapor is different from peltate glandular trichomes’ inclusions and could not reflect the ratio and content, while prediction model which based on microscope enumeration is precision.


Antioxidant activity of Anethum graveolens L. essential oil constituents and their chemical analogues

Navneet Kaur, Khushminder Kaur Chahal, Amit Kumar, Ravinder Singh, Urvashi Bhardwaj
PMID: 31353585   DOI: 10.1111/jfbc.12782

Abstract

In the present study, Dill (Anethum graveolens) seed essential oil, its nonpolar and polar fractions, compounds isolated and derivatized were evaluated for their antioxidant potential using different in vitro assays. The major compounds carvone, limonene, and camphor were isolated from dill seed essential oil using column chromatography and characterized using spectroscopic techniques. Among all the tested components for antioxidant activity, carveol and perillyl alcohol were most effective (IC
values < 0.16 mg/ml), whereas camphor was least effective (IC
values > 10 mg/ml). All the tested compounds exhibited lower antioxidant potential than the standard. PRACTICAL APPLICATIONS: Oxidation of food products was delayed by compounds known as antioxidants. The use of synthetic antioxidant is restricted because of carcinogenicity in human servings and plant-based natural antioxidant are preferred due to safety and less toxicity. The aim of this in vitro study was to assess the antioxidant activity of the different constituents of dill seed essential oil. The present study revealed that carvone and its derivatives are potent scavengers of free radicals which might be due to the presence of unsaturated hydroxyl group. Thus, natural antioxidants are the important source of alternative medicines and natural therapy in the pharmaceutical industry.


Relaxant Effect of Monoterpene (-)-Carveol on Isolated Human Umbilical Cord Arteries and the Involvement of Ion Channels

Renata Evaristo Rodrigues da Silva, Andressa de Alencar Silva, Luís Pereira-de-Morais, Nayane de Sousa Almeida, Marcello Iriti, Marta Regina Kerntopf, Irwin Rose Alencar de Menezes, Henrique Douglas Melo Coutinho, Roseli Barbosa
PMID: 32527034   DOI: 10.3390/molecules25112681

Abstract

Carveol is a monoterpene present in the structure of many plant products. It has a variety of biological activities: antioxidant, anticancer and vasorelaxation. However, studies investigating the effect of monoterpenoids on human vessels have not yet been described. Thus, the present study aimed to characterize the effect of (-)-carveol on human umbilical arteries (HUAs). HUA ring preparations were isolated and subjected to isometric tension recordings of umbilical artery smooth muscle contractions. (-)-Carveol exhibited a significant vasorelaxant effect on KCl and 5-HT-induced contractions, obtaining EC
values of 344.25 ± 8.4 and 175.82 ± 4.05 µM, respectively. The participation of calcium channels in the relaxation produced by (-)-carveol was analyzed using vessels pre-incubated with (-)-carveol (2000 µM) in a calcium-free medium, where the induction of contractions was abolished. The vasorelaxant effect of (-)-carveol on HUAs was reduced by tetraethylammonium (TEA), which increased the (-)-carveol EC
to 484.87 ± 6.55 µM. The present study revealed that (-)-carveol possesses a vasorelaxant activity in HUAs, which was dependent on the opening of calcium and potassium channels. These results pave the way for further studies involving the use of monoterpenoids for the vasodilatation of HUAs. These molecules have the potential to treat diseases such as pre-eclampsia, which is characterized by resistance in umbilical arteries.


Attraction behaviour of Anagrus nilaparvatae to remote lemongrass (Cymbopogon distans) oil and its volatile compounds

Guo-Feng Mao, Xiao-Chang Mo, Hatem Fouad, Ghulam Abbas, Jian-Chu Mo
PMID: 28503948   DOI: 10.1080/14786419.2017.1326486

Abstract

Utilisation of Anagrus nilaparvatae is a promising and effective method for planthoppers manipulation. Twenty-seven components of remote lemongrass (Cymbopogon distans) oil were identified by GC/MS and nine volatiles were selected for behavioural experiments. In this study, we noted that the remote lemongrass oil was attractive to female A. nilaparvatae at concentrations of 0.1 and 1 mg/L. α-Pinene, β-pinene, eucalyptol, carveol and D-carvone attracted female wasps in the dose-dependent bioassays. Blend 1 (a mixture of eucalyptol, D-carvone, carveol, α-pinene, and β-pinene with ratios of remote lemongrass oil volatiles of 625:80:11:5:3) attracted female wasps at 10 mg/L, while blend 2 (a mixture of the same five volatiles at the same loading ratio) attracted them at 0.1 and 1 mg/L. These results suggested that plant essential oils could be attractants for natural enemies to control pests. The ratios of volatiles in the mixtures affect the attractiveness of the synthetic mixtures.


(-)-

Lucian Hritcu, Razvan Stefan Boiangiu, Mayara Castro de Morais, Damião Pergentino de Sousa
PMID: 32382574   DOI: 10.1155/2020/8082560

Abstract

Alzheimer's disease (AD) could be considered a multifactorial neurodegenerative disorder characterized by the accumulation of the
-amyloid-peptide (A
) within the brain leading to cognitive deficits, oxidative stress, and neuroinflammation. The present work was carried out to investigate the neuroprotective effect of (-)-
-carveol (1% and 3%, for 21 days) against the
-amyloid-peptide 1-42- (A
1-42-) induced AD. Twenty-five rats were divided into five groups (
= 5/group): the first group-control (sham-operated); the second group-A
1-42 (1 mM) that received donepezil treatment (5 mg/kg, as the positive reference drug in the Y-maze and the radial arm maze tests); the third group-A
1-42 (1 mM); the fourth and fifth groups-A
1-42 (1 mM) that received (-)-
-carveol treatment groups (1% and 3%). The results of this study demonstrated that (-)-
-carveol improved A
1-42-induced memory deficits examined by using Y-maze and radial arm maze
tests. Also, the biochemical analyses of the hippocampus homogenates showed that (-)-
-carveol reduced hippocampal oxidative stress caused by A
1-42. Our results suggested that the use of (-)-
-carveol may be suitable for decreasing AD-related symptoms.


In vitro anti-inflammatory activity of terpenes via suppression of superoxide and nitric oxide generation and the NF-κB signalling pathway

Franciane Martins Marques, Mariana Moreira Figueira, Elisângela Flávia Pimentel Schmitt, Tamara P Kondratyuk, Denise Coutinho Endringer, Rodrigo Scherer, Marcio Fronza
PMID: 29675712   DOI: 10.1007/s10787-018-0483-z

Abstract

Terpenes are considered the main components of essential oils and an important source for the identification of novel lead molecules. This study aimed to investigate the in vitro anti-inflammatory activity of L-carveol, L-carvone, and m-cimene (monoterpenes) and of valencene and guaiene (sesquiterpenes).
The influence on intracellular nitric oxide (NO) and pro- and anti-inflammatory cytokine (TNF-α, IL-1α and IL-10) production and on nuclear factor kappa B (NF-κB) activity was determined using Griess reagent, immunoenzymatic assay kits (ELISA) and chemiluminescence measurements in cell-based assays, respectively. Antioxidant activity was assayed through the protective effect against cellular oxidative damage produced by superoxide anion production (O
) and hydrogen peroxide on macrophages and by the quenching activity of the NO radical.
Terpenes reduced the pro-inflammatory cytokines TNF-α and IL-1α and increased the production of IL-10. In addition, the terpenes, especially guaiene (53.3 ± 2.4%) and m-cymene (38.1 ± 0.6%), significantly inhibited NO production in a macrophage cell culture-based assay, whereas no effect was observed in the scavenging activity of this radical. L-carveol and m-cymene significantly inhibited O
production with reductions of approximately 68.6 ± 2.2% and 48.2 ± 4.2%, respectively, at a concentration of 10 μM. Moreover, these terpenes were verified to suppress NF-κB activity. The results indicate that these terpenes have therapeutic potential and may be used to suppress inflammatory diseases or as a leading compounds.


Hydroxyl Group and Vasorelaxant Effects of Perillyl Alcohol, Carveol, Limonene on Aorta Smooth Muscle of Rats

Ana Carolina Cardoso-Teixeira, Francisco Walber Ferreira-da-Silva, Dieniffer Peixoto-Neves, Klausen Oliveira-Abreu, Átila Pereira-Gonçalves, Andrelina Noronha Coelho-de-Souza, José Henrique Leal-Cardoso
PMID: 29899230   DOI: 10.3390/molecules23061430

Abstract

The present study used isometric tension recording to investigate the vasorelaxant effect of limonene (LM), carveol (CV), and perillyl alcohol (POH) on contractility parameters of the rat aorta, focusing in particular on the structure-activity relationship. LM, CV, and POH showed a reversible inhibitory effect on the contraction induced by electromechanical and pharmacomechanical coupling. In the case of LM, but not CV and POH, this effect was influenced by preservation of the endothelium. POH and CV but not LM exhibited greater pharmacological potency on BayK-8644-induced contraction and on electromechanical coupling than on pharmacomechanical coupling. In endothelium-denuded preparations, the order of pharmacological potency on electrochemical coupling was LM < CV < POH. These compounds inhibited also, with grossly similar pharmacological potency, the contraction induced by phorbol ester dibutyrate. The present results suggest that LM, CV and POH induced relaxant effect on vascular smooth muscle by means of different mechanisms likely to include inhibition of PKC and IP3 pathway. For CV and POH, hydroxylated compounds, it was in electromechanical coupling that the greater pharmacological potency was observed, thus suggesting a relative specificity for a mechanism likely to be important in electromechanical coupling, for example, blockade of voltage-dependent calcium channel.


Mycofactocin-associated mycobacterial dehydrogenases with non-exchangeable NAD cofactors

Daniel H Haft, Phillip G Pierce, Stephen J Mayclin, Amy Sullivan, Anna S Gardberg, Jan Abendroth, Darren W Begley, Isabelle Q Phan, Bart L Staker, Peter J Myler, Vasilios M Marathias, Donald D Lorimer, Thomas E Edwards
PMID: 28120876   DOI: 10.1038/srep41074

Abstract

During human infection, Mycobacterium tuberculosis (Mtb) survives the normally bacteriocidal phagosome of macrophages. Mtb and related species may be able to combat this harsh acidic environment which contains reactive oxygen species due to the mycobacterial genomes encoding a large number of dehydrogenases. Typically, dehydrogenase cofactor binding sites are open to solvent, which allows NAD/NADH exchange to support multiple turnover. Interestingly, mycobacterial short chain dehydrogenases/reductases (SDRs) within family TIGR03971 contain an insertion at the NAD binding site. Here we present crystal structures of 9 mycobacterial SDRs in which the insertion buries the NAD cofactor except for a small portion of the nicotinamide ring. Line broadening and STD-NMR experiments did not show NAD or NADH exchange on the NMR timescale. STD-NMR demonstrated binding of the potential substrate carveol, the potential product carvone, the inhibitor tricyclazol, and an external redox partner 2,6-dichloroindophenol (DCIP). Therefore, these SDRs appear to contain a non-exchangeable NAD cofactor and may rely on an external redox partner, rather than cofactor exchange, for multiple turnover. Incidentally, these genes always appear in conjunction with the mftA gene, which encodes the short peptide MftA, and with other genes proposed to convert MftA into the external redox partner mycofactocin.


Antimicrobial and synergistic activity of essential oils of Aloysia triphylla and Lippia alba against Aeromonas spp

Renilde Cordeiro de Souza, Mateus Matiuzzi da Costa, Bernardo Baldisserotto, Berta Maria Heinzmann, Denise Schmidt, Braulio Otomar Caron, Carlos Eduardo Copatti
PMID: 29038058   DOI: 10.1016/j.micpath.2017.10.013

Abstract

The objective of this study was to identify and quantify the chemical constituents, as well as the antimicrobial, antibiofilm and synergistic activity with florfenicol of essential oils of Aloysia triphylla (EOAT) and Lippia alba (EOLA) against Aeromonas spp. The antimicrobial activity of EOAT and EOLA was verified by the minimum bactericidal concentration (MBC) and the action against biofilm forming and consolidated biofilm. The synergistic activity of EOAT and EOLA with florfenicol was performed by the checkerboard technique. The main components of EOAT were α-citral (39.91%), E-carveol (25.36%) and limonene (21.52%), while that of EOLA was linalool (81.64%). Aeromonas spp. isolates showed sensitivity to both essential oils with MBC between 195.3 and 3125.0 μL/mL. Two isolates were classified as non-producing, three as moderate and 16 as weak biofilm producers. The EOAT and EOLA interfered in the biofilm formation, from moderate to weak producers, but did not cause any interference in the consolidated biofilm. The EOAT and EOLA combined with florfenicol showed synergistic effect and reduced MBC. The EOAT and EOLA have potential for application as antimicrobial agents, as they interfere in the initial formation of biofilm and when combined with florfenicol, present a synergic effect with a reduction in the minimum dose of the antibiotic.


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